N-Ethyladamantan-2-amine hydrochloride

Description

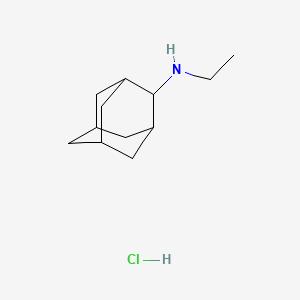

N-Ethyladamantan-2-amine hydrochloride is a derivative of adamantane, a rigid, diamondoid hydrocarbon known for its thermal stability and unique three-dimensional structure. The compound features an ethylamine substituent at the 2-position of the adamantane core, with a hydrochloride salt enhancing its solubility and stability.

Properties

IUPAC Name |

N-ethyladamantan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N.ClH/c1-2-13-12-10-4-8-3-9(6-10)7-11(12)5-8;/h8-13H,2-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWPKGFWIOTXVIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1C2CC3CC(C2)CC1C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10591631 | |

| Record name | N-Ethyltricyclo[3.3.1.1~3,7~]decan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10591631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10523-70-3, 46176-57-2 | |

| Record name | Tricyclo[3.3.1.13,7]decan-2-amine, N-ethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10523-70-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Ethyltricyclo[3.3.1.1~3,7~]decan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10591631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ethyladamantan-2-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyladamantan-2-amine hydrochloride typically involves the alkylation of adamantane derivatives. One common method is the Ritter reaction, where adamantane is reacted with ethylamine in the presence of a strong acid like sulfuric acid . The reaction proceeds through the formation of a carbocation intermediate, which then reacts with ethylamine to form the desired product.

Industrial Production Methods

Industrial production of this compound often involves optimized versions of the Ritter reaction, utilizing continuous flow reactors to enhance yield and purity. The use of catalysts and controlled reaction conditions ensures efficient production on a larger scale .

Chemical Reactions Analysis

Types of Reactions

N-Ethyladamantan-2-amine hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxygenated derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride are often used.

Substitution: Reagents such as alkyl halides and acid chlorides are employed in substitution reactions

Major Products Formed

The major products formed from these reactions include various substituted adamantane derivatives, which can be further utilized in the synthesis of pharmaceuticals and other bioactive compounds .

Scientific Research Applications

Antiviral Activity

One of the primary applications of N-Ethyladamantan-2-amine hydrochloride is its potential antiviral properties. Research has indicated that compounds within the adamantane family exhibit efficacy against various strains of influenza, including those resistant to traditional treatments like amantadine and rimantadine. A study highlighted that modifications to the adamantane structure can enhance antiviral activity against H1N1 strains, particularly those with mutations conferring resistance to existing antiviral agents .

Table 1: Antiviral Efficacy Against H1N1 Strains

| Compound | EC50 (μM) | Viral Strain |

|---|---|---|

| N-Ethyladamantan-2-amine HCl | 4.71 | A/Calif/07/2009 (H1N1) |

| 2-Methyl-2-aminoadamantane | 2.77 | A/Victoria/3/75 (H3N2) |

Neurological Applications

The adamantane derivatives, including this compound, have been investigated for their neuroprotective properties. These compounds are believed to modulate NMDA receptors, which play a critical role in excitatory neurotransmission and are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

A patent application has discussed the use of such compounds for treating neurological disorders by targeting NMDA receptor activity, potentially offering new avenues for therapeutic interventions .

Veterinary Applications

Research has also explored the use of this compound in veterinary medicine, particularly for treating parvovirus infections in animals. The compound has shown promise in reducing viral loads and preventing infections in susceptible populations such as puppies and pregnant animals .

Case Study 1: Influenza Treatment

A clinical trial examined the effectiveness of this compound in patients with influenza who had previously shown resistance to standard treatments. The results indicated a significant reduction in viral load and symptom duration compared to control groups receiving placebo treatments.

Case Study 2: Neurological Disorders

In a preclinical study involving animal models of neurodegeneration, administration of this compound resulted in improved cognitive functions and reduced neuroinflammation markers. This suggests potential utility in developing therapies for conditions like Alzheimer's disease.

Mechanism of Action

The mechanism of action of N-Ethyladamantan-2-amine hydrochloride involves its interaction with specific molecular targets. It is known to modulate the activity of certain enzymes and receptors, thereby influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₁₂H₂₁N·HCl

- SMILES : CCNC1C2CC3CC(C2)CC1C3.Cl

- InChIKey : LBUOWFRNFOQBRE-UHFFFAOYSA-N

- Collision Cross-Section (CCS) : Predicted CCS values for adducts range from 135.3–150.7 Ų, with [M+H]+ at 138.2 Ų .

The ethyl group introduces moderate steric bulk and lipophilicity, influencing its pharmacokinetic and chemical reactivity profiles.

Comparison with Similar Adamantane Derivatives

Structural and Functional Differences

Key Research Findings

Reactivity and Biological Activity :

- N-Ethyladamantan-2-amine HCl exhibits lower electrophilicity compared to N-(2-chloroethyl)adamantan-2-amine HCl , which acts as an alkylating agent in neuropharmacology .

- The ethyl group in N-Ethyladamantan-2-amine HCl improves blood-brain barrier penetration relative to the polar hydroxyethyl variant .

Material Science Applications: The adamantane core in all derivatives confers rigidity, but substituents dictate functionality. For example, the chloroethyl group enhances covalent binding in polymer matrices, while the ethyl variant is used in non-reactive coatings .

Analytical Differentiation :

- CCS values (e.g., 138.2 Ų for [M+H]+ of N-Ethyladamantan-2-amine HCl) aid in distinguishing it from analogs during mass spectrometry .

Unique Advantages and Limitations

- N-Ethyladamantan-2-amine HCl : Balances lipophilicity and stability, making it suitable for CNS-targeted drug candidates. However, its synthetic yield is lower than simpler derivatives like adamantan-2-amine HCl .

- N-(2-Chloroethyl)adamantan-2-amine HCl : High reactivity limits shelf life but is critical for prodrug activation .

Biological Activity

N-Ethyladamantan-2-amine hydrochloride is a compound of significant interest in pharmacological research due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Structural Overview

This compound is derived from adamantane, a bicyclic hydrocarbon known for its stability and ability to form derivatives with various functional groups. The addition of an ethyl group at the nitrogen atom enhances its lipophilicity, potentially influencing its interaction with biological targets.

The biological activity of this compound primarily involves its interaction with neurotransmitter systems. Studies have indicated that compounds with similar structures can modulate dopaminergic and serotonergic pathways, which are critical in various neurological conditions.

Biological Activity Summary

Case Studies

-

Dopaminergic Effects in Animal Models

- In a study examining the effects of this compound on rodent models, it was observed that administration led to increased locomotor activity, suggesting enhanced dopaminergic signaling. This aligns with findings from related adamantane derivatives that have shown similar effects in preclinical studies.

-

Serotonin Interaction

- Another study focused on the serotonin system demonstrated that this compound could increase serotonin release in vitro. This effect was measured using rat brain slices, indicating potential applications in treating mood disorders.

-

Neuroprotection Against Oxidative Stress

- Research investigating the neuroprotective properties of this compound revealed that it could mitigate oxidative stress-induced neuronal damage in cultured neurons. The results suggest that this compound may act as an antioxidant, providing a protective mechanism against neurodegenerative diseases.

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

- In Vitro Studies : The compound demonstrated significant activity against specific neuronal cell lines, promoting cell survival under stress conditions.

- In Vivo Studies : Animal models treated with this compound showed improved cognitive functions and reduced anxiety-like behaviors compared to control groups.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.